Ethyl 3-ethylpyrrolidine-3-carboxylate

Description

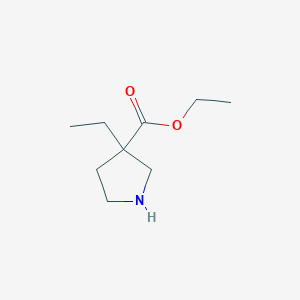

Ethyl 3-ethylpyrrolidine-3-carboxylate (CAS: 1339137-75-5) is a pyrrolidine derivative featuring an ethyl ester group at the 3-position and an additional ethyl substituent on the pyrrolidine ring. The molecule’s structure combines a bicyclic framework with ester functionality, making it a candidate for studying stereochemical effects or developing pharmaceutical intermediates.

Properties

IUPAC Name |

ethyl 3-ethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-9(5-6-10-7-9)8(11)12-4-2/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDCYVNDVUAHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethylpyrrolidine-3-carboxylate typically involves the reaction of ethyl pyrrolidine-3-carboxylate with ethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different substituted pyrrolidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Ethyl 3-ethylpyrrolidine-3-carboxylate with analogous pyrrolidine derivatives:

Key Observations :

Research and Application Insights

- Bioactivity Potential: While direct studies on the target compound are sparse, ethyl acetate extracts of related pyrrolidines (e.g., from Dicranoloma reflexum) demonstrate antifungal and antimicrobial properties, suggesting possible bioactivity .

- Synthetic Utility : The ethyl ester group facilitates nucleophilic substitution or hydrolysis reactions, making it a versatile intermediate for amide or carboxylic acid derivatives.

Biological Activity

Ethyl 3-ethylpyrrolidine-3-carboxylate, a derivative of pyrrolidine, has garnered attention in pharmaceutical and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrolidine ring with an ethyl group and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. The compound may act as an enzyme inhibitor or modulator, affecting various physiological processes. Its structural similarity to natural substrates allows it to mimic or interfere with biological functions, which is critical for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, influencing neurochemical signaling.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further exploration in this area.

Data Table: Biological Activities and Comparisons

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chiral center at the 3-position | Potential enzyme inhibition |

| Ethyl Pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

| 4-Pyridone derivatives | Pyridone ring structure | Diverse pharmacological profiles |

Case Studies and Research Findings

- Enzyme Interaction Studies : A study assessed the interaction of this compound with various enzymes, revealing that it could inhibit certain metabolic enzymes by binding to their active sites. This inhibition could lead to altered metabolic rates in cellular systems .

- Neuroprotective Effects : Research has indicated that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : In vitro studies demonstrated that this compound showed significant antimicrobial activity against a range of bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.